2-pyridinecarbaldehyde 1,3-benzothiazol-2-ylhydrazone
Description
2-pyridinecarbaldehyde 1,3-benzothiazol-2-ylhydrazone is a useful research compound. Its molecular formula is C13H10N4S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.06261751 g/mol and the complexity rating of the compound is 297. The solubility of this chemical has been described as 2.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Future Directions
Benzothiazole derivatives, including “2-pyridinecarbaldehyde 1,3-benzothiazol-2-ylhydrazone”, have significant biological properties and are important in organocatalysis, agrochemicals, and materials science . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity, suggesting that they may target proteins or enzymes involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction could result in changes to the target’s structure or function, thereby affecting the survival and replication of the pathogen.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect pathways crucial for the survival and replication of mycobacterium tuberculosis .
Result of Action
The inhibition of target proteins or enzymes by benzothiazole derivatives can lead to the disruption of essential biological processes in mycobacterium tuberculosis, potentially leading to the death of the pathogen .
Properties
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-7-12-11(6-1)16-13(18-12)17-15-9-10-5-3-4-8-14-10/h1-9H,(H,16,17)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWORGFBUGFUNZ-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320516 | |
Record name | N-[(E)-pyridin-2-ylmethylideneamino]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665554 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
49582-19-6 | |
Record name | N-[(E)-pyridin-2-ylmethylideneamino]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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